6,6-Difluoro-1-azaspiro[3.3]heptane
Overview
Description
6,6-Difluoro-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere of piperidine, a common structural motif in pharmaceuticals .
Mechanism of Action
Target of Action
It is known that this compound is a bioisostere of piperidine , a common structure in medicinal chemistry found in over 30 drugs . Therefore, it can be inferred that 6,6-Difluoro-1-azaspiro[3.3]heptane might interact with similar targets as piperidine-based drugs.
Mode of Action
It is known that the basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , suggesting that it might interact with its targets in a similar manner.
Result of Action
It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
Biochemical Analysis
Biochemical Properties
6,6-Difluoro-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions, particularly as a bioisostere of piperidine. Bioisosteres are compounds that mimic the biological properties of another molecule while differing in structure. In this context, this compound interacts with various enzymes and proteins, potentially altering their activity. For instance, it has been used in the preparation of selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 . The nature of these interactions often involves binding to the active site of enzymes or receptors, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in neurotransmission, thereby influencing neuronal signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmission or enzyme activity. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical activity of this compound within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues or cellular compartments . The localization and accumulation of this compound can influence its biological activity, as it may interact with target biomolecules in these regions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring. This method is efficient and yields the desired spirocyclic structure with high specificity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spirocyclic compounds often involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
6,6-Difluoro-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: A non-fluorinated analogue with similar structural features but different chemical properties.
6,6-Difluoro-2-azaspiro[3.3]heptane: Another fluorinated spirocyclic compound with variations in the position of fluorine atoms.
Uniqueness: 6,6-Difluoro-1-azaspiro[3.3]heptane stands out due to its specific fluorination pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIUZIUJJUMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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